2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14811816
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(furan-2-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C20H21N3O4/c1-25-18-10-14-7-8-22(12-15(14)11-19(18)26-2)13-23-20(24)6-5-16(21-23)17-4-3-9-27-17/h3-6,9-11H,7-8,12-13H2,1-2H3 |
| Standard InChI Key | AEPHATKUHRABKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one, reflects its hybrid architecture:
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Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group.
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Dihydroisoquinoline moiety: A partially saturated isoquinoline derivative with methoxy groups at positions 6 and 7.
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Furan substituent: A five-membered oxygen-containing heterocycle at position 6 of the pyridazinone ring .
Table 1: Key Chemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅N₃O₄ | |
| Molecular Weight | 407.5 g/mol | |
| SMILES | COC1=C(C=C2CN(CCC2=C1)COC3=NN(C(=O)C=C3)C4=CC=CO4)OC | |
| CAS Registry Number | 1374531-50-6 |
Stereochemical Considerations
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step protocols involving:
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Formation of the dihydroisoquinoline scaffold: Cyclization of phenethylamine derivatives with formaldehyde and subsequent methoxylation .
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Pyridazinone ring construction: Condensation of hydrazine with diketone intermediates, followed by oxidation .
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Furan incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the furan-2-yl group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dihydroisoquinoline formation | Phenethylamine, formaldehyde, H₂SO₄, 80°C | 65–72 |
| Pyridazinone cyclization | Hydrazine hydrate, ethanol, reflux | 58–64 |
| Furan coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 45–52 |
Key Challenges
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Low yields in furan coupling: Attributed to steric hindrance from the dihydroisoquinoline group .
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Purification difficulties: Requires column chromatography due to polar byproducts .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Analog A (CDK2 inhibitor) | Cyclin-dependent kinase 2 | 0.12 µM |
| Analog B (Antifungal) | Candida albicans | 4.3 µM |
Cardiovascular Effects
Pyridazinones are known vasodilators, acting via PDE3 inhibition or NO release. The methoxy groups may enhance solubility and tissue penetration .
Physicochemical Properties
Table 4: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol/water) | 2.8 ± 0.3 | Computational |
| Solubility (DMSO) | 25 mg/mL | Experimental |
| pKa | 4.1 (pyridazinone NH) | Prediction |
ADME Profile
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Absorption: High intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to moderate LogP .
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Metabolism: Hepatic oxidation via CYP3A4, with demethylation of methoxy groups as a major pathway .
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Excretion: Renal (60%) and fecal (35%) elimination predicted .
Applications and Future Directions
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